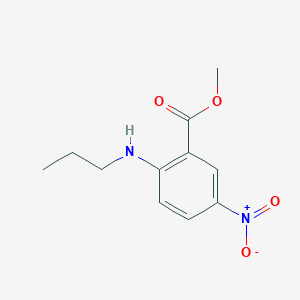![molecular formula C17H16N4O2 B10869515 2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methylquinazolin-4(3H)-one](/img/structure/B10869515.png)
2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methylquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-METHOXYBENZALDEHYDE 1-(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)HYDRAZONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxybenzaldehyde moiety and a quinazolinyl hydrazone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXYBENZALDEHYDE 1-(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)HYDRAZONE typically involves the condensation of 4-methoxybenzaldehyde with 3-methyl-4-oxo-3,4-dihydroquinazoline-2-hydrazone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
化学反应分析
Types of Reactions
4-METHOXYBENZALDEHYDE 1-(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The methoxybenzaldehyde moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The hydrazone group can be reduced to form hydrazines.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid.
Reduction: Formation of 1-(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)hydrazine.
Substitution: Formation of substituted derivatives such as 4-methoxy-3-nitrobenzaldehyde or 4-methoxybenzaldehyde derivatives with halogen substituents.
科学研究应用
4-METHOXYBENZALDEHYDE 1-(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)HYDRAZONE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-METHOXYBENZALDEHYDE 1-(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)HYDRAZONE involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can interact with cellular enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its ability to inhibit certain enzymes and disrupt cellular processes is of particular interest.
相似化合物的比较
Similar Compounds
4-Methoxybenzaldehyde: A simpler aldehyde with similar aromatic properties but lacking the quinazolinyl hydrazone group.
3-Hydroxy-4-methoxybenzaldehyde: Another aromatic aldehyde with a hydroxyl group, offering different reactivity and applications.
4-Methoxy-3-methylbenzaldehyde:
Uniqueness
4-METHOXYBENZALDEHYDE 1-(3-METHYL-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)HYDRAZONE stands out due to its combination of functional groups, which imparts unique chemical properties and potential applications. The presence of both the methoxybenzaldehyde and quinazolinyl hydrazone moieties allows for diverse reactivity and interactions, making it a valuable compound in various fields of research.
属性
分子式 |
C17H16N4O2 |
|---|---|
分子量 |
308.33 g/mol |
IUPAC 名称 |
2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methylquinazolin-4-one |
InChI |
InChI=1S/C17H16N4O2/c1-21-16(22)14-5-3-4-6-15(14)19-17(21)20-18-11-12-7-9-13(23-2)10-8-12/h3-11H,1-2H3,(H,19,20)/b18-11+ |
InChI 键 |
XHTRLODUNBVDMX-WOJGMQOQSA-N |
手性 SMILES |
CN1C(=O)C2=CC=CC=C2N=C1N/N=C/C3=CC=C(C=C3)OC |
规范 SMILES |
CN1C(=O)C2=CC=CC=C2N=C1NN=CC3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]phenyl}acetamide](/img/structure/B10869437.png)
![Methyl 4-[1-(2-chloropropanoyl)-4-piperidyl]benzoate](/img/structure/B10869439.png)
![15-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-9-thia-11,13,14,16-tetrazatetracyclo[8.7.0.02,8.013,17]heptadeca-1(10),2(8),11,14,16-pentaene](/img/structure/B10869444.png)
![2-Chloro-1-{4-[5-(hydroxymethyl)-2-methyl-4-pyrimidinyl]piperidino}-1-propanone](/img/structure/B10869447.png)
![3-Pyrrolidinecarboxamide, 5-oxo-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-1-[3-(trifluoromethoxy)phenyl]-](/img/structure/B10869450.png)
![5-(2-Chlorophenyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10869455.png)
![4-[({2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}amino)methyl]-N,N-dimethylaniline](/img/structure/B10869461.png)
![12,12-dimethyl-4-prop-2-enyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B10869469.png)
![N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10869481.png)
![4-nitrophenyl (3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetate](/img/structure/B10869493.png)

![Ethyl 4-{[4-oxo-1,2,3-benzotriazin-3(4H)-YL]methyl}benzoate](/img/structure/B10869509.png)
![2-[4-(4-Bromophenoxy)-3-nitrophenyl]quinoxaline](/img/structure/B10869525.png)
![N-[3-(4-Chlorophenyl)acryloyl]-N'-(2-methoxydibenzo[B,D]furan-3-YL)thiourea](/img/structure/B10869532.png)
